molecular formula C13H10N2O B1391994 4-(6-Methoxypyridin-2-yl)benzonitrile CAS No. 1187163-92-3

4-(6-Methoxypyridin-2-yl)benzonitrile

Cat. No. B1391994
M. Wt: 210.23 g/mol
InChI Key: KVOUCSMAMRBLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-(6-Methoxypyridin-2-yl)benzonitrile has been studied using Density Functional Theory . The InChI code for this compound is 1S/C13H10N2O/c1-16-13-4-2-3-12 (15-13)11-7-5-10 (9-14)6-8-11/h2-8H,1H3 .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : “4-(6-Methoxypyridin-2-yl)benzonitrile” is used in the study of anti-inflammatory and radical-scavenging activities .
    • Method of Application : The compound was used in a molecular docking study with the A chain of the crystal structure of iNOS (inducible Nitric Oxide Synthase). The iNOS structure was obtained with its co-crystallized inhibitor .
    • Results : The study found that the compound displayed anti-inflammatory activity by inhibiting nitric oxide production in the LPS-induced RAW 264.7 cell model .
  • Scientific Field: Material Science

    • Application : “4-(6-Methoxypyridin-2-yl)benzonitrile” is used in the synthesis of luminescent materials .
    • Method of Application : The compound is used in the synthesis of a new series of luminescent materials containing three ring systems: methoxy pyridine, benzonitrile, and alkoxy benzene with variable alkoxy chain length .
    • Results : The synthesized materials were characterized using spectral techniques .

properties

IUPAC Name

4-(6-methoxypyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-3-12(15-13)11-7-5-10(9-14)6-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUCSMAMRBLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678487
Record name 4-(6-Methoxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxypyridin-2-yl)benzonitrile

CAS RN

1187163-92-3
Record name 4-(6-Methoxy-2-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methoxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
W Ren, J Li, D Zou, Y Wu, Y Wu - Tetrahedron, 2012 - Elsevier
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium pyridine-2-trifluoroborates and various aryl (heteroaryl) halides can generate the corresponding desired …
Number of citations: 50 www.sciencedirect.com

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